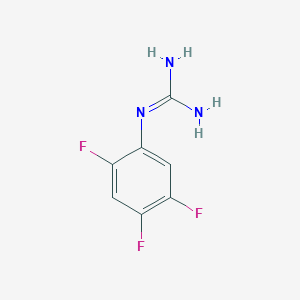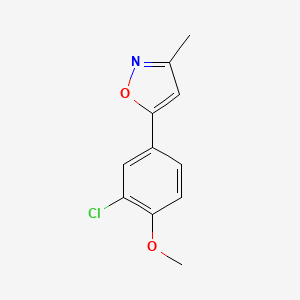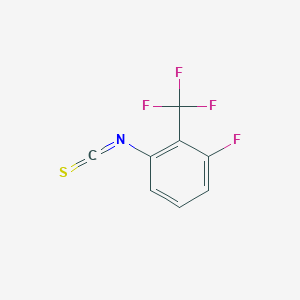
1-(2-Ethyl-5-nitrophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethyl-5-nitrophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile applications in various fields, including pharmaceuticals, organocatalysis, and organic synthesis. The compound’s structure features a guanidine group attached to a 2-ethyl-5-nitrophenyl moiety, making it a valuable scaffold for further chemical modifications and applications.
Métodos De Preparación
The synthesis of 1-(2-Ethyl-5-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-ethyl-5-nitroaniline with a guanylating agent such as S-methylisothiourea. The reaction typically occurs under mild conditions and yields the desired guanidine derivative. Industrial production methods may involve the use of transition metal catalysts to enhance the efficiency and selectivity of the reaction .
Análisis De Reacciones Químicas
1-(2-Ethyl-5-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-(2-Ethyl-5-aminophenyl)guanidine.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines
Aplicaciones Científicas De Investigación
1-(2-Ethyl-5-nitrophenyl)guanidine has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex guanidine derivatives and heterocycles.
Biology: The compound’s ability to form hydrogen bonds and its high basicity make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Guanidine derivatives are explored for their potential as kinase inhibitors and DNA minor groove binders, which can have therapeutic implications.
Industry: The compound is used in the development of organocatalysts for stereoselective organic transformations
Mecanismo De Acción
The mechanism of action of 1-(2-Ethyl-5-nitrophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity and function. This interaction is crucial in its role as an enzyme inhibitor or a ligand in protein binding studies .
Comparación Con Compuestos Similares
1-(2-Ethyl-5-nitrophenyl)guanidine can be compared with other guanidine derivatives such as:
1-(2-Methyl-5-nitrophenyl)guanidine: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Ethyl-4-nitrophenyl)guanidine: The nitro group is positioned differently on the phenyl ring.
1-(2-Ethyl-5-aminophenyl)guanidine: The nitro group is reduced to an amino group. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents
Propiedades
Fórmula molecular |
C9H12N4O2 |
|---|---|
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
2-(2-ethyl-5-nitrophenyl)guanidine |
InChI |
InChI=1S/C9H12N4O2/c1-2-6-3-4-7(13(14)15)5-8(6)12-9(10)11/h3-5H,2H2,1H3,(H4,10,11,12) |
Clave InChI |
NOZVEGLEKKSUTQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 4-[2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamido]benzoate](/img/structure/B13685197.png)









